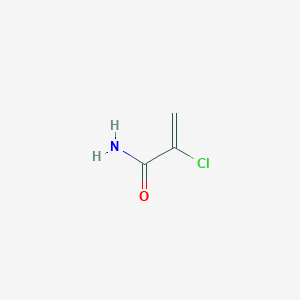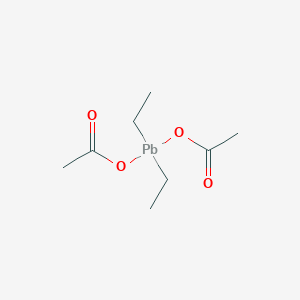
Diacetoxydiethyl lead
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diacetoxydiethyl lead, also known as DADL, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a lead-based organic compound that has been found to have unique properties that make it useful for a variety of research purposes. In
Wissenschaftliche Forschungsanwendungen
Diacetoxydiethyl lead has been studied for a variety of scientific research applications. One of the most promising applications of Diacetoxydiethyl lead is in the study of opioid receptors. Diacetoxydiethyl lead has been found to have a high affinity for delta opioid receptors, which are involved in the regulation of pain and mood. This makes Diacetoxydiethyl lead a useful tool for studying the function of these receptors and developing new treatments for pain and mood disorders.
Wirkmechanismus
The mechanism of action of Diacetoxydiethyl lead involves its interaction with delta opioid receptors. Diacetoxydiethyl lead binds to these receptors and activates them, leading to a variety of physiological and biochemical effects. Diacetoxydiethyl lead has been found to have a longer duration of action than other delta opioid receptor agonists, which makes it useful for studying the long-term effects of receptor activation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Diacetoxydiethyl lead are complex and varied. Diacetoxydiethyl lead has been found to produce analgesia, or pain relief, in animal studies. It has also been found to affect mood and behavior, producing effects similar to those of other opioid drugs. Diacetoxydiethyl lead has also been found to have anti-inflammatory and neuroprotective effects, which make it useful for studying the mechanisms of these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Diacetoxydiethyl lead in lab experiments is its high affinity for delta opioid receptors. This makes it a useful tool for studying the function of these receptors and developing new treatments for pain and mood disorders. However, there are also limitations to using Diacetoxydiethyl lead in lab experiments. For example, Diacetoxydiethyl lead is a lead-based compound, which means that it can be toxic in high doses. Careful attention must be paid to the dosage and administration of Diacetoxydiethyl lead to avoid toxicity.
Zukünftige Richtungen
There are many potential future directions for research on Diacetoxydiethyl lead. One area of interest is the development of new treatments for pain and mood disorders based on the properties of Diacetoxydiethyl lead. Another area of interest is the study of the long-term effects of delta opioid receptor activation, which could lead to new insights into the mechanisms of pain and mood regulation. Additionally, research on the toxicity of Diacetoxydiethyl lead and its potential effects on the environment could lead to new guidelines for the safe use and disposal of this compound.
Synthesemethoden
The synthesis of Diacetoxydiethyl lead involves the reaction of lead acetate with diethyl sulfate. The resulting compound is then treated with acetic anhydride to produce Diacetoxydiethyl lead. The synthesis of Diacetoxydiethyl lead is a complex process that requires careful attention to detail and the use of specialized equipment.
Eigenschaften
CAS-Nummer |
15773-47-4 |
|---|---|
Produktname |
Diacetoxydiethyl lead |
Molekularformel |
C8H16O4Pb |
Molekulargewicht |
383 g/mol |
IUPAC-Name |
[acetyloxy(diethyl)plumbyl] acetate |
InChI |
InChI=1S/2C2H4O2.2C2H5.Pb/c2*1-2(3)4;2*1-2;/h2*1H3,(H,3,4);2*1H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
VIOZLWOGYJSVGV-UHFFFAOYSA-L |
SMILES |
CC[Pb](CC)(OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC[Pb](CC)(OC(=O)C)OC(=O)C |
Synonyme |
Bis(acetyloxy)diethylplumbane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)
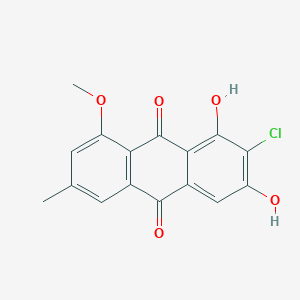
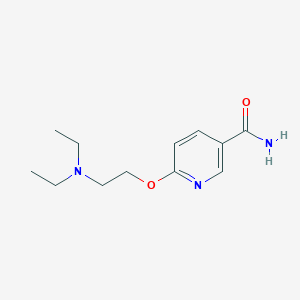

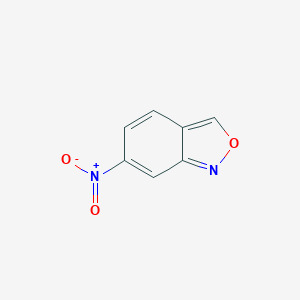

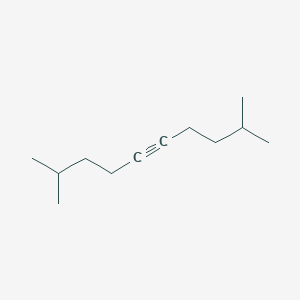

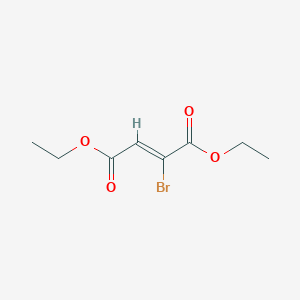

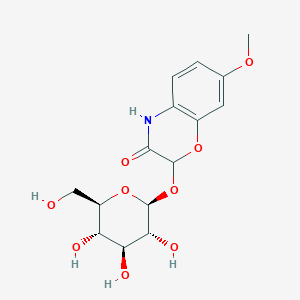
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
